molecular formula C18H22N2O2 B248230 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide

Cat. No. B248230
M. Wt: 298.4 g/mol
InChI Key: XOQFMXCKOSVVLH-UHFFFAOYSA-N
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Description

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide, also known as BHPP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BHPP is a derivative of the amino acid phenylalanine and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of enzyme activity. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has been shown to bind to proteins in the brain and to inhibit the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to an increase in neurotransmitter levels in the brain. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has also been shown to modulate the release of neurotransmitters, leading to changes in brain activity. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has also been shown to have anti-tumor effects, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has several advantages for lab experiments. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide is easy to synthesize and has high purity and yield. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide is also relatively stable and can be stored for long periods of time. However, 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has some limitations for lab experiments. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has a relatively short half-life in vivo, which may limit its effectiveness in some experiments. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide also has limited solubility, which may limit its use in certain experimental protocols.

Future Directions

There are several future directions for the study of 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide. One direction is to further study the mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide and to identify the specific proteins and enzymes that 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide binds to. Another direction is to study the effects of 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide on other physiological systems, such as the immune system or the cardiovascular system. Finally, 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide could be further studied for its potential use in cancer treatment, either alone or in combination with other anti-cancer drugs.
Conclusion:
In conclusion, 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide can be synthesized through various methods and has been shown to have a variety of effects on the body, including the modulation of neurotransmitter release and the inhibition of enzyme activity. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide, including further study of its mechanism of action and its potential use in cancer treatment.

Synthesis Methods

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide can be synthesized through a variety of methods. One of the most common methods involves the reaction of benzylamine with 2-bromoethanol in the presence of a base, followed by the reaction of the resulting intermediate with N-phenylpropanamide. This method has been used to synthesize 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide with high yields and purity.

Scientific Research Applications

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has been widely used in scientific research as a tool to study the physiological and biochemical effects of phenylalanine derivatives. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has been shown to have a variety of effects on the body, including the modulation of neurotransmitter release and the inhibition of enzyme activity. 3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide has also been used to study the effects of phenylalanine derivatives on cancer cells and has shown promising results in inhibiting tumor growth.

properties

Product Name

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide

InChI

InChI=1S/C18H22N2O2/c21-14-13-20(15-16-7-3-1-4-8-16)12-11-18(22)19-17-9-5-2-6-10-17/h1-10,21H,11-15H2,(H,19,22)

InChI Key

XOQFMXCKOSVVLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC(=O)NC2=CC=CC=C2)CCO

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)NC2=CC=CC=C2)CCO

Origin of Product

United States

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